Cas no 851947-10-9 (ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thienopyridazine core functionalized with a 3,5-dimethoxybenzamido group and an ethyl carboxylate moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of multiple functional groups, including the dimethoxybenzene and ester functionalities, enhances its versatility for further derivatization. This compound may exhibit promising pharmacological properties due to its fused heterocyclic system, which is often associated with interactions in biological systems. Its synthetic accessibility and modifiable structure make it a candidate for exploratory research in drug discovery and chemical biology.
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851947-10-9 structure
Product Name:ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851947-10-9
MF:C24H21N3O6S
MW:479.505044698715
CID:5835925
PubChem ID:3648273
Update Time:2025-05-24

ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,5-dimethoxybenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
    • ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
    • 851947-10-9
    • ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • AKOS024589986
    • AB00670151-01
    • F0641-0043
    • ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • Inchi: 1S/C24H21N3O6S/c1-4-33-24(30)20-18-13-34-22(19(18)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-16(31-2)12-17(11-14)32-3/h5-13H,4H2,1-3H3,(H,25,28)
    • InChI Key: FGFQDHDIGISFJP-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC(OC)=CC(OC)=C3)SC=C12

Computed Properties

  • Exact Mass: 479.11510657g/mol
  • Monoisotopic Mass: 479.11510657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 790
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 135Ų

ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0043-2μmol
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0641-0043-5μmol
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0641-0043-10μmol
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0641-0043-20μmol
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0641-0043-1mg
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0641-0043-2mg
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0641-0043-3mg
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0043-4mg
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0641-0043-5mg
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0641-0043-10mg
ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-10-9 90%+
10mg
$79.0 2023-05-17

ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature

Additional information on ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Introduction to Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-10-9)

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851947-10-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyridazine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of functional groups such as the amide moiety and the ester group in its molecular framework suggests a high degree of versatility in terms of chemical reactivity and biological interactions.

The structural composition of this compound is notable for its intricate arrangement of atoms, which includes a thieno[3,4-d]pyridazine core flanked by aromatic and heteroaromatic substituents. The amide group derived from 3,5-dimethoxybenzoic acid contributes to the compound's solubility and stability, while the ester group at the 1-position enhances its metabolic profile. These features make it an attractive candidate for further exploration in drug discovery and development.

In recent years, there has been a surge in research focused on thienopyridazine derivatives due to their demonstrated efficacy in various pharmacological applications. Studies have highlighted the potential of these compounds as scaffolds for developing drugs targeting neurological disorders, inflammation, and cancer. The specific substitution pattern in Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple mechanisms. The amide group can engage in hydrogen bonding with polar residues in proteins, while the aromatic rings can stack with hydrophobic pockets. Additionally, the presence of methoxy groups enhances lipophilicity, facilitating cell membrane penetration. These properties are crucial for designing molecules with improved pharmacokinetic profiles.

The synthesis of Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions. The formation of the thienopyridazine core is achieved through cyclization reactions between appropriately substituted precursors. Subsequent functionalization steps introduce the amide and ester groups while maintaining regioselectivity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro studies have shown that it exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, preliminary data suggest that it may have anti-inflammatory effects by modulating cytokine production and immune cell function.

The potential therapeutic applications of Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate extend beyond oncology and inflammation. Research is ongoing to explore its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies.

In conclusion, Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-10-9) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Its unique combination of functional groups and heterocyclic core positions it as a valuable scaffold for developing novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological properties and explore its potential in treating various human diseases.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.